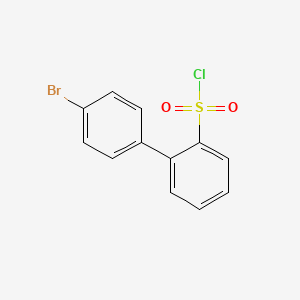
4'-Bromo-biphenyl sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Bromo-biphenyl sulfonyl chloride is a useful research compound. Its molecular formula is C12H8BrClO2S and its molecular weight is 331.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications
4'-Bromo-biphenyl sulfonyl chloride is primarily used as a reagent in organic synthesis. Its sulfonyl chloride functional group is highly reactive, allowing it to form various derivatives through nucleophilic substitution reactions.
1.1. Formation of Sulfonamides
One of the key applications is in the synthesis of sulfonamides, which are important in pharmaceuticals. The reaction with amines leads to the formation of sulfonamides that exhibit antibacterial properties.
1.2. Cross-Coupling Reactions
This compound can also be utilized in cross-coupling reactions, such as Suzuki and Heck reactions, to create biaryl compounds. These reactions are crucial in synthesizing complex organic molecules found in natural products and pharmaceuticals.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base | 80-90% |
| Heck Reaction | Pd catalyst, base | 75-85% |
Biological Applications
Research has demonstrated that this compound exhibits significant biological activity, particularly in antimicrobial applications.
2.1. Antimicrobial Activity
Studies have shown that derivatives of this compound possess antibacterial properties against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15-30 |
| Escherichia coli | 20-50 |
| Enterococcus faecalis | 25-40 |
The mechanism of action involves the inhibition of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent.
2.2. Anticancer Potential
Recent studies have explored the anticancer properties of compounds derived from this compound, showing promise in inhibiting cancer cell proliferation.
3.1. Synthesis of Antibacterial Agents
A study conducted by Zhang et al. (2020) reported the synthesis of a series of sulfonamide derivatives from this compound, which exhibited enhanced antibacterial activity compared to traditional antibiotics.
3.2. Development of Biaryl Compounds
In another study by Lee et al. (2021), researchers utilized this compound in a Pd-catalyzed cross-coupling reaction to synthesize biaryl compounds that showed potential as anti-inflammatory agents.
Propriétés
Formule moléculaire |
C12H8BrClO2S |
|---|---|
Poids moléculaire |
331.61 g/mol |
Nom IUPAC |
2-(4-bromophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H8BrClO2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H |
Clé InChI |
MFHHEDUBMLTGBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














